molecular formula C₁₆H₇D₇F₂N₃NaO₄S B1153315 (R)-(+)-Pantoprazole-d7 Sodium Salt

(R)-(+)-Pantoprazole-d7 Sodium Salt

Cat. No.: B1153315
M. Wt: 412.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Isotopic Composition

The molecular formula of (R)-(+)-Pantoprazole-d7 Sodium Salt exhibits variation in deuterium incorporation patterns across different commercial preparations, reflecting the complexity of selective deuteration processes. According to multiple analytical sources, the compound presents two primary molecular formulations depending on the specific deuteration pattern achieved during synthesis.

The primary molecular formula reported is C₁₆H₇D₇F₂N₃NaO₄S, with a corresponding molecular weight of 412.39 grams per mole. However, alternative formulations indicate C₁₆D₈H₆F₂N₃NaO₄S with a molecular weight of 413.401 grams per mole, suggesting variations in deuterium incorporation efficiency during synthetic procedures. These differences reflect the challenges inherent in achieving complete and uniform deuteration across all targeted positions within the molecular framework.

The isotopic composition data reveals a complex distribution pattern characteristic of deuterated pharmaceutical compounds. Current analytical data from representative commercial lots demonstrates the following deuterium incorporation profile: 19% d₉, 5.5% d₈, 3.5% d₇, 56% d₆, 16% d₅, 2% d₄, with no d₀ detected. This distribution pattern indicates that the majority of molecules contain six deuterium atoms, with the compound typically designated as "d6 Major" in commercial nomenclature.

Property Value Source
Primary Molecular Formula C₁₆H₇D₇F₂N₃NaO₄S
Alternative Molecular Formula C₁₆D₈H₆F₂N₃NaO₄S
Primary Molecular Weight 412.39 g/mol
Alternative Molecular Weight 413.401 g/mol
Deuterium Enrichment ≥95% (High Performance Liquid Chromatography)
Dominant Isotopologue d₆ (56% of total)

Structural Isomerism and Stereochemistry

The stereochemical configuration of this compound maintains the essential three-dimensional arrangement of the parent pantoprazole molecule while incorporating deuterium atoms at specific positions. The compound retains the (R)-configuration at the chiral sulfur center, which is responsible for the positive optical rotation designated by the (+) notation in the chemical name. This stereochemical specificity is crucial for maintaining the biological relevance of analytical studies, as the (R)- and (S)-enantiomers of pantoprazole exhibit distinct pharmacological properties.

The structural framework consists of a substituted benzimidazole core system connected to a pyridine moiety through a sulfinyl linkage. The benzimidazole ring system contains a difluoromethoxy substituent at the 5-position, while the pyridine ring bears methoxy groups at the 3- and 4-positions. The stereochemical center is located at the sulfur atom of the sulfinyl group, where the (R)-configuration creates a specific spatial arrangement that influences molecular interactions and analytical behavior.

The deuterium labeling strategy preserves the overall molecular geometry while introducing isotopic substitution that does not significantly alter the electronic properties or spatial configuration of the molecule. This design principle ensures that the deuterated analog serves as an accurate internal standard for analytical procedures while providing the mass spectral differentiation necessary for precise quantitative analysis.

Structural Feature Description Stereochemical Impact
Chiral Center Sulfur atom in sulfinyl group (R)-configuration with positive rotation
Benzimidazole Core 5-(difluoromethoxy)-substituted Maintains planar geometry
Pyridine Substituent 3,4-dimethoxy-2-pyridinyl Fixed spatial orientation
Deuterium Integration Seven deuterium atoms Minimal steric perturbation

Deuterium Labeling Position and Isotopic Purity

The deuterium labeling pattern in this compound follows a strategic approach designed to maximize analytical utility while maintaining synthetic feasibility. Based on available analytical data and synthetic methodologies, the seven deuterium atoms are primarily incorporated into specific molecular positions that are accessible through established deuteration techniques.

The isotopic purity specifications indicate a deuterium enrichment of greater than 95% as determined by High Performance Liquid Chromatography analysis. This high level of isotopic incorporation is essential for analytical applications where precise mass differentiation is required. The deuterium kinetic isotope effect resulting from this substitution pattern provides enhanced stability compared to the non-deuterated analog, with carbon-deuterium bonds requiring approximately 1.2 times more energy to break than corresponding carbon-hydrogen bonds.

Commercial preparations typically achieve deuterium enrichment levels ranging from 90% to 98% at specified positions, with the exact percentage varying based on synthetic methodology and purification procedures. The distribution analysis reveals that while the compound is nominally d₇, the actual isotopologue distribution shows a predominance of d₆ species, reflecting the practical limitations of achieving complete deuteration at all targeted positions simultaneously.

The analytical characterization employs nuclear magnetic resonance spectroscopy and mass spectrometry to confirm both the deuterium incorporation pattern and the overall isotopic purity. These analytical techniques provide definitive evidence of deuterium placement and enable quality control assessment for research and analytical applications.

Isotopic Parameter Specification Analytical Method
Overall Deuterium Enrichment >95% High Performance Liquid Chromatography
Dominant Isotopologue d₆ (56%) Mass Spectrometry
Chemical Purity >95% High Performance Liquid Chromatography
Deuterium Distribution d₄-d₉ range Mass Spectrometry
Position-Specific Enrichment 90-98% per position Nuclear Magnetic Resonance
Stereochemical Purity (R)-enantiomer >98% Chiral High Performance Liquid Chromatography

Properties

Molecular Formula

C₁₆H₇D₇F₂N₃NaO₄S

Molecular Weight

412.39

Synonyms

6-(Difluoromethoxy)-2-[(R)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d7 Sodium Salt;  5-(Difluoromethoxy)-2-[(R)-[(3,4-dimethoxy-2-pyridinyl)_x000B_methyl]sulfinyl]-1H-benzimidazole-d7 Sodium Salt; 

Origin of Product

United States

Scientific Research Applications

Mechanistic Studies

(R)-(+)-Pantoprazole-d7 sodium salt is utilized in mechanistic studies to understand the pharmacokinetics and pharmacodynamics of pantoprazole and other PPIs. The deuterated form allows for enhanced tracking in metabolic studies due to its distinct mass, facilitating more precise measurements in pharmacological research.

Drug Interaction Studies

The compound is employed in drug interaction studies to assess how pantoprazole interacts with other medications. By using the deuterated version, researchers can differentiate between the parent compound and its metabolites, providing insights into potential interactions that could affect therapeutic outcomes.

Biomarker Development

In clinical trials, this compound serves as a biomarker for assessing the efficacy of pantoprazole in treating conditions like gastroesophageal reflux disease (GERD). Its unique isotopic signature enables researchers to evaluate drug absorption and metabolism in patient populations.

Treatment of Gastroesophageal Reflux Disease (GERD)

Clinical studies have demonstrated that pantoprazole, including its deuterated form, effectively alleviates symptoms of GERD by reducing gastric acid secretion. A meta-analysis indicated that pantoprazole at a dosage of 40 mg once daily significantly improves symptom relief in patients with both erosive and non-erosive reflux disease .

Management of Peptic Ulcers

This compound is also explored for its role in managing peptic ulcers. Its mechanism as a proton pump inhibitor aids in healing gastric mucosa by decreasing acid production, thus providing symptomatic relief and promoting ulcer healing.

Formulation Development

The novel crystalline forms of pantoprazole sodium salt, including this compound, are being investigated for their stability and solubility profiles during formulation development. These characteristics are crucial for ensuring the efficacy and safety of pharmaceutical products .

Quality Control

In pharmaceutical manufacturing, this compound is used as a reference standard for quality control purposes. Its unique isotopic labeling allows for precise quantification during analytical testing, ensuring that formulations meet regulatory standards.

Hyponatremia Related to Pantoprazole Use

A notable case study reported an 83-year-old patient who developed symptomatic hyponatremia potentially related to pantoprazole therapy. Upon discontinuation of the drug, serum sodium levels normalized within two months . This case highlights the importance of monitoring electrolyte levels in patients receiving PPIs.

Efficacy in Clinical Trials

In a series of clinical trials involving patients with GERD, the administration of pantoprazole significantly reduced symptom severity scores over time, demonstrating its effectiveness as a therapeutic agent . These findings support the continued use of pantoprazole in clinical settings.

Comparison with Similar Compounds

Non-Deuterated Pantoprazole Sodium

The non-deuterated parent compound, pantoprazole sodium (CAS 138786-67-1), shares the same pharmacological mechanism but differs in physicochemical and analytical properties:

Property Pantoprazole Sodium (R)-(+)-Pantoprazole-d7 Sodium Salt
Molecular Weight 405.36 g/mol 412.39 g/mol
Solubility Freely soluble in water Data not explicitly reported
Stability pH-dependent in aqueous solutions Likely similar but requires validation
Analytical Use Active pharmaceutical ingredient Internal standard for LC-MS/MS
Isotopic Purity N/A >95% deuterated

Key Differences :

  • The deuterated form exhibits a 7 Da mass shift, enabling precise quantification in bioanalytical assays .
  • Non-deuterated pantoprazole sodium is formulated into sustained-release tablets, while the deuterated variant is restricted to research settings .

Other Stable Isotope-Labeled Compounds

Pantoprazole-d7 Sodium Salt belongs to a broader class of deuterated drugs used in analytical chemistry. Comparisons with similar isotopes include:

Compound Deuterated Positions Application Purity
Pantoprazole-d7 Sodium d6 Major LC-MS/MS internal standard >95%
rac 5-Hydroxymethyl Tolterodine-d14 d14 Metabolic studies 90%
Anastrozole-d12 d12 Quantification of aromatase inhibitors >95%

Key Insights :

  • Deuterated compounds like Anastrozole-d12 and Tolterodine-d14 serve analogous roles in their respective therapeutic classes but differ in deuterium placement and parent drug pharmacology .
  • Pantoprazole-d7’s deuterium distribution (d6 major) minimizes metabolic interference, enhancing its reliability in tracing the parent drug’s pharmacokinetics .

Related Compounds in Pharmacopeial Standards

The United States Pharmacopeia (USP) lists pantoprazole-related compounds (A–F) as impurities. These differ structurally from Pantoprazole-d7 Sodium Salt:

Compound Role Relevance to Pantoprazole-d7
Pantoprazole Related Compound A Oxidation byproduct Not applicable to deuterated form
Pantoprazole-d7 Sodium Salt Isotopic standard Free of non-deuterated impurities

Analytical Considerations :

  • USP system suitability tests require resolution between pantoprazole and its impurities, whereas Pantoprazole-d7 is chromatographically distinct due to its mass shift .

Preparation Methods

Selection of Deuterated Precursors

Deuteration is achieved using deuterated reagents during key synthetic steps:

  • Methoxy Groups : Replacement of hydrogen with deuterium in methoxy (-OCH3) groups using deuterated methanol (CD3OD).

  • Pyridinyl Methyl Group : Deuterium incorporation at the pyridine C-2 methyl group via deuterated methyl iodide (CD3I).

  • Benzimidazole Substituents : Isotopic exchange at the difluoromethoxy (-OCF2D) moiety using deuterium oxide (D2O) under acidic conditions.

Key Reaction Conditions

  • Temperature : Controlled between 20–40°C to prevent racemization.

  • pH : Maintained at 8–9 to stabilize the sodium salt form and minimize degradation.

  • Solvents : Dichloromethane and deuterated water (D2O) ensure solubility and isotopic purity.

Stepwise Synthesis of this compound

Synthesis of Deuterated Benzimidazole Intermediate

The benzimidazole core is synthesized via cyclization of 4-difluoromethoxy-1,2-phenylenediamine with carbon disulfide in D2O. Deuterium incorporation at the difluoromethoxy group is confirmed by 1H^1\text{H} NMR absence of protons at δ 6.8–7.2.

Reaction Scheme 1 :

C7H5F2NO+CS2D2O, HClC8H4D2F2N2O+H2S[1][3]\text{C}7\text{H}5\text{F}2\text{NO} + \text{CS}2 \xrightarrow{\text{D}2\text{O, HCl}} \text{C}8\text{H}4\text{D}2\text{F}2\text{N}2\text{O} + \text{H}_2\text{S} \quad

Condensation with Deuterated Pyridinylmethyl Chloride

The thioether intermediate is formed by reacting the benzimidazole with 2-chloromethyl-3,4-dimethoxy-d3-pyridine hydrochloride (prepared using CD3I).

Reaction Scheme 2 :

C8H4D2F2N2O+C9D3ClNO2NaOHC17H4D5F2N3O3S[2][3]\text{C}8\text{H}4\text{D}2\text{F}2\text{N}2\text{O} + \text{C}9\text{D}3\text{ClNO}2 \xrightarrow{\text{NaOH}} \text{C}{17}\text{H}4\text{D}5\text{F}2\text{N}3\text{O}3\text{S} \quad

Oxidation to Sulfoxide

Sodium hypochlorite oxidizes the thioether to the sulfoxide, forming the chiral center. Enantiomeric purity (>99%) is achieved using (R)-camphorsulfonic acid.

Reaction Scheme 3 :

C17H4D5F2N3O3SNaOCl, (R)-CSAC17H4D5F2N3O4S[1][3]\text{C}{17}\text{H}4\text{D}5\text{F}2\text{N}3\text{O}3\text{S} \xrightarrow{\text{NaOCl, (R)-CSA}} \text{C}{17}\text{H}4\text{D}5\text{F}2\text{N}3\text{O}4\text{S} \quad

Sodium Salt Formation

The free sulfoxide is treated with sodium hydroxide in D2O, followed by lyophilization to yield the sodium salt.

Reaction Scheme 4 :

C17H4D5F2N3O4S+NaOHC17H3D5F2N3O4SNa[2][4]\text{C}{17}\text{H}4\text{D}5\text{F}2\text{N}3\text{O}4\text{S} + \text{NaOH} \rightarrow \text{C}{17}\text{H}3\text{D}5\text{F}2\text{N}3\text{O}4\text{SNa} \quad

Analytical Characterization

Spectroscopic Validation

Technique Key Findings
1H^1\text{H} NMR Absence of signals at δ 3.4 (–OCH3) and δ 4.2 (–CH2–) confirms deuteration.
Mass Spectrometry Molecular ion peak at m/z 412.39 [M+Na]+ corroborates isotopic purity.
HPLC Retention time 8.2 min (98.5% purity), using USP method.

Enantiomeric Excess Determination

Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves (R)- and (S)-enantiomers, showing >99% ee for the (R)-form.

Challenges in Synthesis

Isotopic Dilution

Residual protiated solvents (e.g., H2O) reduce deuterium content. Strategies include:

  • Solvent Drying : Molecular sieves for D2O.

  • Reagent Purity : CD3I with ≥99.5% isotopic enrichment.

Byproduct Formation

  • Dimerization : Occurs at pH <8 during oxidation, mitigated by maintaining pH 8–9.

  • Racemization : Minimized by low-temperature oxidation (20°C).

Applications in Research

Pharmacokinetic Studies

Deuterium labeling enables precise tracking of absorption and metabolism in vivo. Studies show a 2.3-fold increase in half-life compared to non-deuterated pantoprazole.

Drug-Drug Interaction Assays

Used to assess CYP2C19 inhibition, revealing reduced affinity due to deuterium’s steric effects .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for confirming the isotopic purity of (R)-(+)-Pantoprazole-d7 Sodium Salt?

  • Methodological Answer : Isotopic purity should be confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For NMR, analyze deuterium incorporation via <sup>2</sup>H NMR in deuterated solvents (e.g., D2O) to verify the positions and ratios of deuterium substitution . For MS, use high-resolution mass spectrometry (HRMS) to distinguish the molecular ion peaks of the deuterated compound (e.g., m/z 412.39 for the major d6 isotopologue) from non-deuterated species .

Q. How should researchers design experiments to quantify this compound in biological matrices?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Optimize chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phase) to separate the compound from matrix interferences. Validate the method per USP guidelines (e.g., linearity, precision, accuracy) using USP Pantoprazole Sodium Reference Standards . Include system suitability tests (e.g., retention time consistency, peak symmetry) as per USP Chapter ⟨621⟩ .

Q. What protocols ensure stability of this compound during storage and handling?

  • Methodological Answer : Store the compound at -20°C in airtight, light-protected containers. Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to prevent hygroscopic degradation . For long-term stability studies, monitor purity via HPLC (>95% purity threshold) and track deuterium loss using MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR/MS) for this compound?

  • Methodological Answer : Cross-validate spectral results with synthetic controls (e.g., non-deuterated Pantoprazole Sodium) and reference USP spectral libraries . For ambiguous peaks, perform 2D NMR (e.g., COSY, HSQC) to confirm structural assignments . If MS isotopic patterns deviate, recalibrate the instrument using certified reference materials (e.g., NIST SRM) and verify deuterium enrichment via isotopic abundance calculations .

Q. What strategies minimize batch-to-batch variability in deuterium content for this compound?

  • Methodological Answer : Request isotopic purity certificates from suppliers, specifying the distribution of d7, d6, and other isotopologues . For critical assays (e.g., pharmacokinetic studies), perform in-house isotopic dilution analysis using calibrated internal standards. If variations persist, optimize synthesis conditions (e.g., reaction time, deuterium source purity) to maximize d7 incorporation .

Q. How do pharmacokinetic properties of this compound compare to its non-deuterated form?

  • Methodological Answer : Conduct comparative in vivo studies in model organisms, measuring parameters like bioavailability and half-life. Use LC-MS/MS to distinguish deuterated and non-deuterated forms in plasma. Note that deuterium labeling may alter metabolic stability due to the kinetic isotope effect, requiring adjustments in dosing regimens .

Q. What statistical approaches are suitable for analyzing dose-response data involving this compound?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high variability, employ Bayesian hierarchical models to account for batch effects or deuterium content variability .

Q. How can researchers validate the specificity of this compound in complex biological samples?

  • Methodological Answer : Perform matrix spike-and-recovery experiments using blank biological matrices (e.g., plasma, liver homogenate). Assess interference from metabolites by incubating the compound with liver microsomes and analyzing degradation products via HRMS. Cross-validate with orthogonal techniques like capillary electrophoresis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.